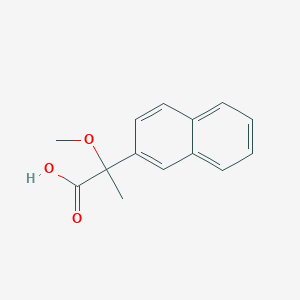

2-Methoxy-2-naphthalen-2-yl-propionic acid

Description

Significance within Organic Chemistry and Medicinal Chemistry Research

In the realm of organic chemistry, 2-(6-methoxy-2-naphthyl)propionic acid serves as a prominent example of an α-arylpropionic acid. Its synthesis has driven the development of various chemical methodologies. google.com One common synthetic route involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to yield 2-acetyl-6-methoxynaphthalene, which then undergoes further reactions to form the final propionic acid derivative. google.com Alternative processes have also been developed, utilizing different starting materials and intermediates to improve efficiency and yield. google.com

From a medicinal chemistry perspective, the significance of this compound is immense. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. tcichemicals.com The differential activity between its enantiomers has been a crucial case study in pharmacology, highlighting the importance of stereochemistry in drug design and action. google.comtcichemicals.com The (S)-enantiomer is significantly more potent than its (R)-counterpart. tcichemicals.com This has spurred research into various methods for resolving the racemic mixture or for asymmetric synthesis to produce the active (S)-form directly. google.com Furthermore, new derivatives of this acid are being synthesized and evaluated for potentially improved therapeutic profiles. researchgate.net

Historical Context of Research on Propionic Acid Derivatives with Naphthalene (B1677914) Moieties

The exploration of propionic acid derivatives bearing a naphthalene core is rooted in the broader search for effective anti-inflammatory agents. Following the discovery of the therapeutic properties of other arylpropionic acids, researchers began to investigate a wide range of aromatic and heteroaromatic moieties to enhance activity and improve tolerability.

The development of 2-(6-methoxy-2-naphthyl)propionic acid in the late 1960s by Syntex was a pivotal moment. google.comgoogle.com This discovery demonstrated that incorporating a naphthalene ring system could lead to a highly potent anti-inflammatory agent with a favorable duration of action. tcichemicals.com The success of this compound paved the way for further exploration of other naphthalene-based propionic acid derivatives in medicinal chemistry. Over the years, numerous studies have focused on modifying the naphthalene ring and the propionic acid side chain to understand structure-activity relationships and to develop new therapeutic agents. researchgate.netnih.gov The naphthalene scaffold itself is a versatile platform in medicinal chemistry, known to be a component of various biologically active molecules. nih.govmdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2-(6-methoxy-2-naphthyl)propionic acid.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol sigmaaldrich.com |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)propanoic acid nih.govthermofisher.com |

| CAS Number | 23981-80-8 (racemic) chemicalbook.comnih.gov |

| Appearance | White to almost white powder or crystal tcichemicals.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

299397-14-1 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-methoxy-2-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) |

InChI Key |

PATHKUFURGNLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid

Classical and Contemporary Synthetic Routes

The preparation of racemic 2-Methoxy-2-naphthalen-2-yl-propionic acid can be achieved through several distinct pathways, often starting from readily available naphthalene (B1677914) precursors. These routes typically involve the construction of the propionic acid side chain on the naphthalene ring system.

Routes Initiating from Naphthalene Derivatives and Methoxyacetic Acid

While detailed literature specifically outlining a direct route from naphthalene derivatives and methoxyacetic acid for this particular compound is not extensively documented, the general principles of arylpropionic acid synthesis allow for such a conceptual pathway. A plausible, though less common, approach could involve the generation of a suitable naphthalene-based nucleophile or electrophile that subsequently reacts with a synthon derived from methoxyacetic acid to build the core structure. A more conventional approach involves the hydrolysis of ester intermediates. For instance, an α-arylalkanoic acid can be produced by the hydrolysis of its corresponding methyl ester, a reaction achieved by treatment with a base. prepchem.com Another method involves the concomitant hydrolysis of an ester substrate, such as 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, in a methanol-water solution containing sodium bicarbonate to directly yield the target acid. prepchem.com

Approaches Involving Friedel-Crafts Acylation Intermediates

A predominant and well-established strategy for synthesizing this compound and its isomers relies on the Friedel-Crafts acylation of a methoxynaphthalene precursor. google.com This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of many aromatic ketones, which serve as crucial intermediates.

The typical sequence begins with the acylation of 2-methoxynaphthalene (B124790). google.comresearchgate.net This electrophilic aromatic substitution introduces an acyl group onto the naphthalene ring, most commonly at the 6-position, to yield an intermediate like 2-acetyl-6-methoxynaphthalene. google.com The reaction is generally catalyzed by a Lewis acid, although solid acid catalysts and ionic liquids have been explored to enhance regioselectivity and improve the environmental profile of the reaction. researchgate.netresearchgate.netliv.ac.uk

Once the ketone intermediate is formed, it can be converted to the final propionic acid derivative through several multi-step routes. These subsequent transformations are designed to add the final carbon atom and carboxyl group to form the propionic acid side chain.

| Catalyst Type | Acylating Agent | Solvent/Medium | Key Findings |

| Zeolites (H-mordenite, H-beta, H-Y) | Acetic Anhydride / Acetyl Chloride | Liquid-phase batch | 1-Acyl-2-methoxynaphthalene is the primary product; rearrangement to the 6-acyl isomer is possible. researchgate.net |

| 12-Phosphotungstic acid on silica gel | Acetic Anhydride | Tetrachloroethane | High selectivity (>98%) for the 6-acetyl derivative (an intermediate) at 67-68% conversion. researchgate.net |

| Metal triflates (e.g., Cu(OTf)2) | Benzoyl Chloride | Ionic liquid [bmim][BF4] | Enhanced reaction rates and high regioselectivity compared to conventional solvents. liv.ac.uk |

Synthesis Utilizing 2,6-Diisopropylnaphthalene as a Starting Material

An alternative synthetic strategy has been developed to bypass the traditional Friedel-Crafts acylation route. This process utilizes the more readily available and isomerically pure 2,6-diisopropylnaphthalene as the starting material. google.com This approach is significant as it avoids the potential formation of undesired isomers that can occur during acylation. google.com

The synthesis proceeds through a series of transformations that convert one of the isopropyl groups into the desired methoxy-propionic acid side chain. A key step involves the oxidation of the isopropyl group to a hydroperoxy intermediate, 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene. google.com This intermediate is then further processed through several steps, including reduction and carbonylation, to ultimately furnish this compound. This method is presented as an efficient alternative that utilizes inexpensive reagents and allows for several steps to be performed continuously. google.com

Electrolytic Oxidation Processes in Synthesis

Electrochemical methods offer a unique approach to organic synthesis. In the context of 2-arylpropionic acids, an electrolytic oxidation process has been incorporated into a synthetic route starting from the acylation of 2-methoxynaphthalene. google.com This process leads to the formation of a disubstituted propionic acid intermediate, specifically 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid. google.com This hydroxylated intermediate is a key precursor that can then be converted to the final product. The subsequent steps typically involve dehydration of the tertiary alcohol to form an acrylic acid derivative, followed by hydrogenation to yield the target this compound. google.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of this compound resides primarily in one of its enantiomers. google.com This has driven the development of synthetic methods that can selectively produce the desired stereoisomer, thereby avoiding the need for resolving a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce an enantiomerically enriched product. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

One prominent approach involves the asymmetric hydrogenation of an acrylic acid precursor using a chiral catalyst. google.com Following the formation of 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid and its subsequent dehydration, the resulting unsaturated acid can be hydrogenated in the presence of a chiral catalyst to yield the desired (S)-enantiomer with high enantiomeric excess. google.com

Another important strategy is kinetic resolution. This can be performed on a racemic mixture of the final acid or an ester intermediate. For example, stereoselective lipase-catalyzed hydrolysis of a racemic ester of the acid can preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). google.comnih.gov Protein engineering of esterase enzymes has been shown to invert or enhance enantioselectivity for this purpose. nih.gov

Finally, classical resolution involves reacting the racemic acid with an optically active base. google.com This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can often be separated by crystallization. Once separated, the desired diastereomeric salt is acidified to liberate the pure enantiomer of this compound. google.com

| Method | Description | Key Intermediate/Substrate |

| Asymmetric Hydrogenation | Uses a chiral catalyst to selectively hydrogenate one face of a double bond. | Acrylic acid derivative of 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid. google.com |

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase, esterase) selectively reacts with one enantiomer of a racemic mixture. | Racemic ester of this compound. google.comnih.gov |

| Diastereomeric Salt Formation | Racemic acid is reacted with a chiral base to form separable diastereomeric salts. | Racemic this compound. google.com |

A-2.

The synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID), can be approached through various methodologies. google.comchemicalbook.com A primary route involves the organic synthesis of the racemic mixture, (DL)-2-(6-methoxy-2-naphthyl)propionic acid, followed by the resolution of its enantiomers to isolate the therapeutically active S-enantiomer. google.com

A-2.2.2. Use of Optically Pure Chiral Reagents

Asymmetric synthesis strategies aim to directly produce the desired enantiomer of this compound, thereby avoiding the need for subsequent resolution. This can be achieved by employing optically pure chiral reagents that induce stereoselectivity during the reaction. For instance, direct stereospecific synthesis has been explored using such reagents to favor the formation of the desired D-enantiomer. google.com

One notable chiral auxiliary is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.govresearchgate.net While it is a powerful tool for the enantioresolution of alcohols and determining their absolute configurations, its principles can be applied to asymmetric synthesis. nih.govresearchgate.net The distinct steric and electronic properties of the naphthyl group in such reagents can create a chiral environment that directs the formation of one enantiomer over the other.

A-2.2.3. Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical step in producing the optically active drug. wikipedia.org This process, known as chiral resolution, is essential because the therapeutic activity resides primarily in the S-(+)-enantiomer. google.com

A prevalent method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts or esters. libretexts.orglibretexts.org This involves reacting the racemic acid with an optically pure chiral resolving agent, such as a chiral alcohol or amine. researchgate.netlibretexts.org

For example, racemic 2-methoxy-2-(1-naphthyl)propionic acid has been successfully resolved by forming esters with various chiral alcohols, such as (-)-menthol. researchgate.net The resulting diastereomeric esters possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by techniques like HPLC on silica gel. nih.govresearchgate.net Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure acids. researchgate.net

Interactive Table: Separation Factors for Diastereomeric Esters of 2-methoxy-2-(1-naphthyl)propionic acid

| Chiral Alcohol | Separation Factor (α) |

|---|

The separation factor (α) indicates the degree of separation between the two diastereomers.

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of profens, including this compound, lipase-catalyzed esterification or hydrolysis is a well-established method. In a typical process, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric acid. For instance, Candida cylindracea lipase has been used for the stereoselective hydrolysis of racemic Naproxen (B1676952) ethoxyethyl ester.

These enzymatic processes can be conducted in various reaction media, including organic solvents and ionic liquids, to optimize enzyme activity and selectivity. mdpi.com

Direct separation of enantiomers can be achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). CSPs are designed to have differential interactions with the two enantiomers, leading to different retention times and, thus, separation.

Various types of CSPs have been developed and are commercially available, including those based on polysaccharides, proteins, and synthetic polymers. The choice of CSP and the mobile phase is crucial for achieving optimal separation of the enantiomers of this compound. This method is widely used for both analytical and preparative-scale separations.

A-2.3. Advanced Catalytic Methods in this compound Synthesis

Modern synthetic approaches increasingly rely on advanced catalytic methods to achieve high efficiency, selectivity, and sustainability.

A-2.3.1. Ruthenium(II)-Catalyzed Hydrogen Transfer Reactions

Ruthenium(II) complexes have emerged as highly effective catalysts for various organic transformations, including hydrogenation and hydrogen transfer reactions. researchgate.net In the context of this compound synthesis, these catalysts are particularly relevant for the asymmetric hydrogenation of precursor molecules.

For example, Ru(II) catalysts, often in combination with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can catalyze the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors to yield the desired chiral propionic acid. researchgate.net These reactions typically proceed with high enantioselectivity, providing a direct route to the desired S-enantiomer.

The mechanism of these reactions often involves the transfer of hydrogen from a hydrogen source, such as 2-propanol or formic acid, to the substrate, mediated by the ruthenium catalyst. researchgate.net The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to the preferential formation of one enantiomer.

Interactive Table: Research Findings on Ruthenium-Catalyzed Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|

Advanced Catalytic Methods in this compound Synthesis

Enantioselective Hydrogenation of Precursor Compounds

A prevalent and effective strategy for the asymmetric synthesis of this compound involves the enantioselective hydrogenation of its prochiral precursor, 2-(6-methoxy-2-naphthyl)propenoic acid. This reaction establishes the chiral center at the α-position of the propionic acid moiety. The success of this method hinges on the use of chiral catalysts, most notably ruthenium-phosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The ruthenium-BINAP catalyst system has been extensively studied for this transformation. The catalyst, often in the form of Ru(OAc)₂(BINAP) or similar derivatives, facilitates the addition of hydrogen across the double bond of the acrylic acid precursor with high stereoselectivity. The choice of the specific BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) dictates the chirality of the final product. For the synthesis of (S)-2-(6-methoxy-2-naphthyl)propionic acid (the active enantiomer, naproxen), (S)-BINAP based catalysts are typically employed.

Kinetic and enantioselectivity studies have been conducted to optimize the reaction conditions. Factors such as hydrogen pressure, temperature, and solvent play a significant role in both the reaction rate and the enantiomeric excess (e.e.) of the product. For instance, a supported aqueous-phase catalyst, SAP-Ru-BINAP-4SO3Na, has been shown to be effective, with its activity and enantioselectivity being dependent on the water content. researchgate.net In one study, this catalyst yielded a 70.0% e.e. at room temperature under approximately 1350 psig of hydrogen pressure. researchgate.net Another highly effective catalyst, Ru(S-BINAP)(Acac)(MNAA)(MeOH), was found to catalyze the hydrogenation of 2-(6'-methoxynaphth-2'-yl) acrylic acid at a substantially faster rate compared to Ru(S-BINAP)(OAc)₂. researchgate.net

The general reaction can be summarized as follows:

2-(6-methoxy-2-naphthyl)propenoic acid + H₂ --(Chiral Ru-BINAP catalyst)--> (S)- or (R)-2-methoxy-2-naphthalen-2-yl-propionic acid

Detailed research findings on the enantioselective hydrogenation are presented in the table below.

Table 1: Research Findings on Enantioselective Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Precursor | Solvent | Temperature (°C) | H₂ Pressure (psi/atm) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| SAP-Ru-BINAP-4SO3Na | 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ethyl acetate (B1210297)/Water | Room Temperature | ~1350 psi | 70.0 |

| Ru(S-BINAP)(Acac)₂ | 2-(6'-methoxynaphth-2'-yl)acrylic acid | Dichloromethane (B109758)/Methanol | Not Specified | Not Specified | >97 |

| Ruthenium 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl complex | (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid | Not Specified | Not Specified | Not Specified | Not Specified |

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, whether through enantioselective methods or resolution of a racemic mixture, purification and isolation of this compound are critical steps to achieve the high purity required for pharmaceutical applications. The primary techniques employed are crystallization and chromatography.

Crystallization is a widely used method for the purification of the final product. One common approach involves the formation of a salt of the carboxylic acid, followed by recrystallization and subsequent acidification to precipitate the purified acid. A production process for separating and refining naproxen through crystallization involves salifying an aqueous suspension of naproxen with ammonia, ammonium carbonate, sodium hydroxide (B78521), or potassium hydroxide at a temperature between 60 and 80 °C. scispace.comgoogle.com The resulting salt is then crystallized by cooling, filtered, and redissolved in water. After decolorization, the solution is acidified to precipitate the purified this compound, which is then isolated by filtration. scispace.comgoogle.com

Spherical crystallization is another technique that has been developed to improve the micromeritic properties and dissolution of the final product. This method can utilize a three-solvent system, such as acetone (a good solvent), water (a non-solvent), and dichloromethane (a bridging liquid). scielo.br The product can also be recovered from a reaction mixture by concentration and distillation, or by crystallization from the residue. google.com

Chromatographic techniques are also employed, particularly when high-purity material is required or for the separation of enantiomers on an analytical or preparative scale. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis of enantiomeric purity and for the purification of the compound. Various chiral stationary phases are available that can effectively separate the (R)- and (S)-enantiomers of this compound. The choice of stationary phase and mobile phase is crucial for achieving good separation.

The table below summarizes common purification and isolation techniques.

Table 2: Purification and Isolation Techniques for this compound This table is interactive and allows for sorting and filtering of the data.

| Technique | Details | Solvent/Mobile Phase | Typical Purity Achieved |

|---|---|---|---|

| Crystallization (Salification-Acidification) | Salification with a base (e.g., ammonia, NaOH), cooling crystallization of the salt, followed by acidification to precipitate the pure acid. | Water, Aqueous base, Acid | High |

| Spherical Crystallization | Use of a three-solvent system to produce spherical agglomerates with improved properties. | Acetone, Water, Dichloromethane | High |

| Recrystallization | Dissolution of the crude product in a suitable solvent and subsequent crystallization. | Ethanol (B145695) | High |

Chemical Reactivity and Derivatization of 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site for derivatization, readily undergoing transformations typical of this functional group. These reactions include esterification, reduction to alcohols, conversion to hydrazides and subsequently hydrazones, and amidation.

Esterification Reactions and Ester Derivatives

The carboxylic acid group of 2-Methoxy-2-naphthalen-2-yl-propionic acid can be converted into a variety of ester derivatives. This transformation is typically achieved through acid-catalyzed esterification with an appropriate alcohol. For instance, reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid yields the corresponding ethyl ester. This reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Another method involves the reaction of the acid with a thallic salt, such as thallium trinitrate, in a lower alkanol, which also yields the corresponding ester. google.com The resulting esters can be hydrolyzed back to the parent carboxylic acid if needed. google.com Furthermore, the resolution of racemic alcohols has been achieved by using (S)-2-methoxy-2-(1-naphthyl)propanoic acid to form diastereomeric esters, which can then be separated by chromatography. stackexchange.comrsc.org

A process for preparing esters of 2-(6'-methoxy-2'-naphtyl)-propionic acid can also be achieved via the rearrangement of ketals of 2-halo-1-(6'-methoxy-2'-naphtyl)-propan-1-one. researchgate.net

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(6-methoxy-2-naphthyl)propionic acid | Absolute ethanol, concentrated sulfuric acid | 2-(6-methoxy-2-naphthyl)propionic acid ethyl ester | |

| (RS)-β-Ionol | (S)-2-methoxy-2-(1-naphthyl)propanoic acid | Diastereomeric MαNP esters | stackexchange.com |

| Racemic 1,2,3,4-tetrahydro-4-phenanthrenol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | Diastereomeric esters | rsc.org |

Reduction to Alcohol Derivatives

The carboxylic acid functional group can be reduced to a primary alcohol. A common and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. For example, the reduction of d-2-(6-methoxy-2-naphthyl)propionic acid with lithium aluminum hydride in diethyl ether yields l-2-(6-methoxy-2-naphthyl)-l-propanol. echemi.com The reaction is typically performed at low temperatures, such as 0°C, and quenched with a reagent like ethyl acetate (B1210297) followed by water to decompose the excess hydride and aluminum salts. echemi.com This reduction can also be a step in a multi-step synthesis, where the resulting alcohol, 2-(6-methoxy-2-naphthyl)propan-1-ol, can be further oxidized. msu.edu

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| d-2-(6-methoxy-2-naphthyl)propionic acid | Lithium aluminum hydride, diethyl ether, 0°C | l-2-(6-methoxy-2-naphthyl)-l-propanol | echemi.com |

Hydrazide Formation and Hydrazone Derivatives

The carboxylic acid can be converted to its corresponding hydrazide, which serves as a versatile intermediate for further derivatization. The synthesis of the hydrazide typically begins with the esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). For example, the ethyl ester of 2-(6-methoxy-2-naphthyl)propionic acid reacts with hydrazine hydrate in ethanol to form 2-(6-methoxynaphthalen-2-yl)propanehydrazide.

These hydrazides can then be readily converted into a wide range of hydrazone derivatives by condensation with various aldehydes and ketones. cdnsciencepub.comnih.gov For instance, reacting 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with 4-methylpentan-2-one yields 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide. nih.gov Similarly, reaction with substituted benzaldehydes produces the corresponding N'-benzylidene-propanehydrazide derivatives. cdnsciencepub.com These hydrazide-hydrazone derivatives are of significant interest in medicinal chemistry. cdnsciencepub.comnih.gov

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-(6-methoxy-2-naphthyl)propionic acid ethyl ester | Hydrazine hydrate, ethanol | Hydrazide | |

| 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide | 4-methylpentan-2-one, PEG 400 | Hydrazone | nih.gov |

| (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide | Substituted aromatic aldehydes | Hydrazone | cdnsciencepub.com |

Amidation Reactions and Amide Derivatives

Amide derivatives of this compound can be synthesized through coupling reactions with various amines. A common method employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). In this procedure, DCC activates the carboxylic acid group to form an activated acylating agent, which then readily reacts with the amino group of a primary or secondary amine to form a stable amide bond. For example, the reaction of Naproxen (B1676952) with 2,2-diphenylethylamine (B1585070) in the presence of DCC in dichloromethane (B109758) yields N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. youtube.com The reaction is efficient and produces the amide in high yield, with the byproduct, dicyclohexylurea, precipitating out of the solution. youtube.com

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(6-methoxynaphthalen-2-yl)propionic acid, 2,2-diphenylethylamine | N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane, Room temperature | N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | youtube.com |

Ether Functional Group Reactivity

The methoxy (B1213986) group (-OCH₃) on the naphthalene (B1677914) ring is an ether linkage. Aryl methyl ethers are generally stable but can be cleaved under harsh conditions using strong acids. Reagents like hydrogen iodide (HI), hydrogen bromide (HBr), or strong Lewis acids such as boron tribromide (BBr₃) are effective for this purpose. masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of a phenol (B47542) (in this case, 2-hydroxy-2-naphthalen-2-yl-propionic acid) and a methyl halide. masterorganicchemistry.comlibretexts.org This demethylation process is a key transformation for modifying the phenolic functionality of the molecule. wikipedia.org

Naphthalene Moiety Functionalization

The naphthalene ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the activating methoxy group at C-6 and the propionic acid group at C-2. The methoxy group is an ortho-, para-director and strongly activating, while the propionic acid group is a deactivating meta-director. In naphthalene, electrophilic attack is generally favored in the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. wordpress.com

Given the structure of 2-(6-methoxy-2-naphthyl)propionic acid, the most activated positions for electrophilic attack are C-1 and C-5, which are alpha to the fused ring system and ortho and para to the activating methoxy group, respectively.

Bromination: The synthesis of 2-(5'-bromo-6'-methoxy-2'-naphtyl)-propionic acid esters has been reported, indicating that bromination can occur at the C-5 position, which is ortho to the methoxy group. researchgate.net Furthermore, a process for the selective debromination of (5-bromo-6-methoxy-2-naphthyl)-(1-bromoethyl)-ketone suggests that bromination at the C-5 position is a feasible reaction. google.com

Nitration: The nitration of substituted naphthalenes, including 2-methoxynaphthalene (B124790) derivatives, has been studied. For 2-methoxynaphthalene, nitration tends to occur at the encounter rate, with substitution possible at different positions. rsc.org For 2-methoxy-6-methyl-naphthalene, nitration shows a preference for the C-1 position over the C-5 position. rsc.org This suggests that nitration of this compound would likely occur on the same ring as the methoxy group.

Friedel-Crafts Acylation: In the synthesis of Naproxen, a key step often involves the Friedel-Crafts acylation of 2-methoxynaphthalene. While multiple isomers can form, reaction conditions can be optimized to favor acylation at the C-6 position, which is para to the methoxy group. stackexchange.comechemi.com This highlights that under certain conditions, substitution can be directed to the less reactive β-position.

Complexation with Metal Ions and Coordination Chemistry Studies

The carboxylate group of this compound readily coordinates with metal ions, forming a diverse range of metal complexes. These studies are significant for understanding the interaction of this class of molecules with biological systems and for the development of new compounds with unique physicochemical characteristics.

The synthesis of metal(II) complexes with this compound, often using its derivative ligands, has been reported with various divalent cations. A common approach involves the reaction of a salt of the metal with the deprotonated form of the acid or a modified ligand in an appropriate solvent.

For instance, new hydrazone complexes of cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and calcium(II) have been synthesized. nih.gov In these syntheses, the ligand, a hydrazone derivative of this compound, reacts with the respective metal(II) salt in a 2:1 ligand-to-metal molar ratio. nih.gov The general formula for these complexes is [M(L)₂], where 'M' represents the metal ion and 'L' is the hydrazone ligand. nih.gov

Another study describes the preparation of five new metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate with cadmium(II), zinc(II), tin(II), nickel(II), and copper(II) in an alcoholic medium. The synthesis first involves the formation of potassium-2-(6-methoxynaphthalen-2-yl)propanoate by reacting the parent acid with potassium hydroxide (B78521) in ethanol. nih.gov This potassium salt is then reacted with the corresponding metal salts to yield the final complexes. nih.gov

Table 1: Examples of Synthesized Metal(II) Complexes of this compound Derivatives

| Metal Ion | Ligand Type | General Formula | Solvent |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ca(II) | Hydrazone Derivative | [M(L)₂] | Not Specified |

| Cd(II), Zn(II), Sn(II), Ni(II), Cu(II) | Propanoate | Not Specified | Alcoholic Medium |

The structural elucidation of these metal complexes is accomplished through a combination of spectroscopic and analytical techniques. Elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed. nih.govnih.gov

For the hydrazone complexes, these measurements have indicated an octahedral geometry for the molecular structure. nih.gov Infrared spectra of the free ligand showed a characteristic amide C=O stretching band which shifts upon complexation, indicating the involvement of the carbonyl group in coordination. nih.gov

In the case of the propanoate complexes, spectral data suggest a tetrahedral geometry for the Cd(II), Zn(II), Sn(II), and Ni(II) complexes, while a square planar geometry was proposed for the copper(II) complex. nih.gov The disappearance of the hydroxyl group's hydrogen signal upon complexation, as observed in spectroscopic analyses, confirms coordination through the oxygen atom of the carboxylate group. nih.gov The appearance of new bands in the low-frequency region of the IR spectra is attributed to the formation of metal-oxygen bonds. nih.gov

Table 2: Spectroscopic and Magnetic Properties of Selected Metal(II) Complexes

| Complex | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Spectral Data (cm⁻¹) |

| [Ni(L)₂] (propanoate) | Tetrahedral | 2.91 | Appearance of M-O stretching bands (480-432) |

| [Cu(L)₂] (propanoate) | Square Planar | 1.53 | Appearance of M-O stretching bands (480-432) |

| [Co(L)₂], [Ni(L)₂], [Cu(L)₂], etc. (hydrazone) | Octahedral | Not Specified | Shift in amide C=O stretching band from 1648 |

Prodrug Strategies Based on this compound Structure

Prodrug strategies are employed to modify the physicochemical properties of a parent drug, often to improve its delivery, reduce side effects, or alter its release profile. For this compound, the carboxylic acid group is a common target for creating ester or amide linkages to form prodrugs.

Various prodrugs of this compound have been synthesized in the form of esters, amides, and glycolamides. researchgate.net The esterification of the carboxylic acid group is a widely explored approach. researchgate.net These ester prodrugs are typically inactive and are designed to be hydrolyzed in the body to release the active parent drug. researchgate.net For example, ester prodrugs of naproxen have been synthesized with naturally available antioxidants like menthol, thymol, eugenol, and vanillin. dntb.gov.ua

Mutual prodrugs, where the parent drug is linked to another pharmacologically active agent, have also been developed. An example is the synthesis of naproxen-propyphenazone esters. nih.gov Another strategy involves creating ester prodrugs with polyethylene (B3416737) glycols (PEGs) of varying lengths. tandfonline.com Five such prodrugs were prepared where naproxen was bound via an ester linkage to diethylene glycol, triethylene glycol, octanediol, butyl-triethylene glycol, and butyl-tetraethylene glycol. tandfonline.com

Conjugation with Nanoparticles for Research Applications

The conjugation of this compound and its derivatives to nanoparticles represents a modern approach in drug delivery research. This strategy aims to enhance therapeutic activity, improve bioavailability, and reduce toxicity. acs.org

Gold nanoparticles (AuNPs) have been utilized as carriers for naproxen-derived compounds. nih.govacs.org In one study, two different naproxen-1,2,4-triazole-derived compounds were conjugated to the surface of 13 nm AuNPs. nih.govacs.org Successful conjugation was confirmed by a shift in the maximum absorbance of the AuNPs from 520 nm to 530 nm in UV-Vis spectroscopy. nih.govacs.org The resulting drug-conjugated nanoparticles showed good dispersity in aqueous media and excellent colloidal stability. acs.org The average size of the bare AuNPs was 13 nm, which increased to approximately 35 nm after conjugation. nih.gov

In addition to metallic nanoparticles, polymeric nanoparticles have also been investigated. Naproxen has been formulated into nanoparticles using biodegradable polymers like Eudragit RS-100 and polymethyl methacrylate (B99206) (PMMA) through methods such as nano-precipitation. jchr.org Another approach involved the preparation of naproxen-loaded nanoparticles using chitosan (B1678972) and carrageenan via the polyelectrolyte complexation method. mdpi.comnih.gov These nanoparticle formulations are designed to achieve a controlled release profile and improve drug delivery. jchr.orgmdpi.com

Spectroscopic and Structural Characterization of 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Methoxy-2-naphthalen-2-yl-propionic acid and its derivatives. It provides profound insights into the molecular structure in solution. NMR experiments are typically conducted in deuterated solvents like chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. lookchem.com

The ¹H NMR spectrum of this compound displays a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is complex, showing multiple signals for the seven protons of the naphthalene (B1677914) ring system. The specific chemical shifts and splitting patterns are dictated by their position on the ring and their coupling with neighboring protons.

Key signals for the propionic acid moiety include a sharp singlet for the three protons of the methoxy (B1213986) group (-OCH₃) and another singlet for the three protons of the methyl group (-CH₃) attached to the chiral center. The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift, and its position can be sensitive to the solvent and concentration. In derivatives, such as esters formed with alcohols, the shielding effect of the naphthyl group can cause significant shifts in the proton signals of the alcohol moiety, a phenomenon that is crucial for chiral discrimination. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound and its Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.4 - 8.0 | Multiplet |

| Carboxylic Acid H (-COOH) | 10.0 - 12.0 (variable) | Broad Singlet |

| Methoxy H (-OCH₃) | ~3.3 - 3.5 | Singlet |

Note: Data are estimated based on analyses of structurally similar compounds.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number and electronic environment of the carbon atoms. The spectrum for this compound is expected to show signals for all 14 carbon atoms.

The naphthalene ring system gives rise to ten distinct signals in the aromatic region (approximately 125-135 ppm), with the quaternary carbons appearing at slightly different shifts. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (around 175-180 ppm). The chiral quaternary carbon attached to the naphthalene ring, methoxy group, and carboxyl group has a unique chemical shift. The carbons of the methoxy and methyl groups appear in the upfield region of the spectrum. Shielding effects from the naphthyl group are also observable in the ¹³C NMR spectra of its derivatives. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (-COOH) | 175 - 180 |

| Naphthalene C (aromatic) | 125 - 135 |

| Chiral Quaternary C | 80 - 90 |

| Methoxy C (-OCH₃) | 50 - 55 |

Note: Data are estimated based on analyses of structurally similar compounds like its 1-naphthyl isomer and other derivatives. nih.govmdpi.com

To unambiguously assign the complex proton and carbon signals, especially within the naphthalene ring system, various 2D NMR techniques are employed. lookchem.com These methods reveal correlations between different nuclei, confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of protons on the naphthalene ring. lookchem.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. lookchem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, providing crucial information about the molecule's conformation and the stereochemistry of its derivatives. lookchem.com

These 2D NMR analyses were instrumental in elucidating the specific stereochemistry of esters derived from the related (S)-2-methoxy-2-(1-naphthyl)propanoic acid. nih.gov

This compound (also known as MβNP acid) is a powerful tool for chiral discrimination, a capability rooted in the magnetic anisotropy of its naphthalene ring. lookchem.com When this acid is esterified with a racemic alcohol, two diastereomers are formed. In the ¹H NMR spectrum of this diastereomeric mixture, the bulky naphthyl group creates a distinct magnetic environment. Protons of the alcohol moiety that are spatially positioned over the face of the naphthalene ring experience a strong shielding effect, causing their signals to shift upfield. Protons located away from the ring are deshielded.

This difference in chemical shifts (Δδ) between the two diastereomers allows for the determination of the absolute configuration of the alcohol. nih.govresearchgate.net This method has been successfully used to determine the absolute configuration of this compound itself. By reacting it with an alcohol of a known configuration, such as (1R,2S,5R)-(-)-menthol, the absolute configuration of (+)-2-Methoxy-2-naphthalen-2-yl-propionic acid was determined to be S. lookchem.com This technique is highly effective because it does not require crystallization, which is a common limitation of X-ray crystallography. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound shows several characteristic absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching vibrations for the acid and the methoxy ether group are found in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. lookchem.comnist.gov For a hydroxylated derivative, an IR absorption at 1715 cm⁻¹ was indicative of an intramolecular hydrogen bond. lookchem.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the naphthalene ring system and the C-C backbone, which are often weak in the IR spectrum. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) |

| C-H Stretch | Aromatic | ~3050 |

| C=O Stretch | Carboxylic Acid | ~1715 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Note: Data compiled from analyses of the compound, its derivatives, and related structures. lookchem.comnist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 230.26 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 231.1. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₄H₁₄O₃) with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) experiments on the protonated molecule reveal characteristic fragmentation pathways. For the closely related isomer Naproxen (B1676952), major fragments are observed that correspond to the loss of specific neutral molecules. nih.gov

Common fragmentation patterns would include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the methoxy group (-OCH₃, 31 Da).

Formation of a stable naphthyl-containing cation.

Analysis of the isomer 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) shows a prominent fragment ion at m/z 185, which corresponds to the decarboxylated structure [M+H - HCOOH]⁺. Another significant peak at m/z 170 results from the subsequent loss of a methyl group. nih.gov These fragmentation patterns are crucial for identifying the compound and distinguishing it from its isomers in complex mixtures.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | MβNP acid |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP acid |

| 2-(6-Methoxy-2-naphthyl)propionic acid | Naproxen |

| (1R,2S,5R)-(-)-Menthol | |

| Tetramethylsilane | TMS |

| 2-bromo-6-methoxynaphthalene | |

| 2-Hydroxy-2-(6-methoxy-2-naphthyl)propanoic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound was found in the surveyed literature.

X-ray Crystallography and Powder Diffraction Analysis

No crystallographic data, including single-crystal X-ray diffraction or powder diffraction patterns, for this compound has been reported in the searched scientific databases.

Elemental Analysis

No published elemental analysis data specifically for this compound was located.

Computational Chemistry and Molecular Modeling of 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. For 2-Methoxy-2-naphthalen-2-yl-propionic acid, these methods provide crucial insights into its ground and excited state properties.

Ground State Properties and Molecular Geometries

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable conformation. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, studies on structurally similar compounds like Naproxen (B1676952) have shown that the naphthalene (B1677914) moiety is essentially planar, while the propionic acid side chain exhibits a specific spatial orientation. arabjchem.org The calculated geometric parameters are foundational for all subsequent computational analyses.

Frontier Molecular Orbitals (FMOs) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. biomedres.us

In derivatives of naproxen, the HOMO is often localized on the electron-rich naphthalene ring, while the LUMO can be distributed over different parts of the molecule depending on the substituents. biomedres.usjksus.org This distribution of electron density in the FMOs is crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: Specific values for this compound are not available in the searched literature. The table is representative of the data that would be generated from DFT calculations.)

Absorption Spectra Predictions and Validation

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. These calculations can help in understanding the molecule's response to ultraviolet-visible light. The predicted absorption maxima (λmax) can be compared with experimental data for validation of the computational methodology. For naproxen and its derivatives, TD-DFT has been successfully used to interpret their UV-Vis spectra. jksus.org

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. nih.gov

For molecules containing electronegative oxygen atoms, such as in the carboxyl and methoxy (B1213986) groups of this compound, these regions are expected to be electron-rich (red or yellow), indicating their role in forming hydrogen bonds and other intermolecular interactions. nih.govnih.gov

Global Reactivity Descriptors: Hardness, Softness, Electronegativity, Chemical Potential, and Electrophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. biomedres.us A lower HOMO-LUMO gap generally corresponds to a softer, more reactive molecule. biomedres.us

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

(Note: Specific values for this compound are not available in the searched literature. The table is representative of the data that would be generated from DFT calculations.)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For naproxen, molecular docking studies have primarily focused on its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are its primary therapeutic targets. sigmaaldrich.com These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. capotchem.com The inhibitory action of naproxen on COX enzymes is the basis of its anti-inflammatory effect.

Docking studies of naproxen into the COX-2 enzyme have been performed to understand the molecular basis of its inhibitory activity. capotchem.com In one such study, (R)-naproxen was docked into the active site of COX-2 (PDB code: 3Q7D). nih.gov The results revealed a strong binding affinity, with the molecule forming key interactions with the amino acid residues in the binding pocket. The conformation of (R)-naproxen showed one hydrogen bonding interaction with Tyrosine 355 (Tyr355) and several hydrophobic interactions with Alanine 527 (Ala527), Glycine 526 (Gly526), Tryptophan 387 (Trp387), Tyrosine 385 (Tyr385), and Leucine 352 (Leu352). nih.gov The binding affinity of naproxen in some studies has been reported to be around -8.4 kcal/mol. capotchem.com

Derivatives of naproxen have also been the subject of molecular docking studies to explore potential enhancements in binding affinity and selectivity for COX-2 over COX-1, which could lead to a reduction in gastrointestinal side effects. capotchem.comnih.gov These studies often use naproxen as a reference compound to compare the binding modes and energies of the new derivatives. capotchem.com For instance, certain amino acid derivatives of naproxen have shown stronger interactions with COX-2 in docking simulations compared to the parent drug. sigmaaldrich.com

Table 1: Molecular Docking Interactions of Naproxen with COX-2

| Compound | Target Protein | PDB Code | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| (R)-Naproxen | Cyclooxygenase-2 (COX-2) | 3Q7D | Tyr355 (Hydrogen Bond), Ala527, Gly526, Trp387, Tyr385, Leu352 (Hydrophobic) | -8.4 | capotchem.comnih.gov |

| Naproxen Derivatives (General) | Cyclooxygenase-2 (COX-2) | 3NT1 | Not specified | Stronger than naproxen in some cases | capotchem.com |

| Amino Acid Derivatives of Naproxen | Cyclooxygenase-2 (COX-2) | Not specified | Stronger interactions than naproxen | Not specified | sigmaaldrich.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are methods used to correlate the chemical structure of a compound with its biological activity. These studies are instrumental in medicinal chemistry for optimizing drug candidates.

For this compound, specific QSAR and SAR studies are not documented in the available literature. However, the extensive research on its isomer, naproxen, provides a solid framework for understanding the structural requirements for activity in this class of compounds.

The SAR of naproxen can be summarized by the following key points:

Naphthalene Ring Substitution: Maximum activity is observed when the substituent is at the 6th position of the naphthalene ring. The methoxy group (CH3O) at this position is considered to be the most potent among small lipophilic groups. Larger groups tend to decrease activity.

Propionic Acid Side Chain: The 2-naphthylpropionic acid derivatives have been found to be more active than the corresponding acetic acid analogues. This highlights the importance of the propionic acid moiety for biological activity.

Carboxylic Acid Group: The free carboxylic acid group is crucial for the anti-inflammatory activity of naproxen, as it is involved in key interactions with the target enzyme. nih.gov However, it is also associated with gastrointestinal toxicity. Masking this group can reduce toxicity, and derivatives that can be metabolized back to the carboxylic acid can retain activity. nih.gov

Stereochemistry: The (+)-S-enantiomer of naproxen is significantly more potent as an anti-inflammatory agent than the (-)-R-enantiomer.

QSAR studies on naproxen derivatives have aimed to build mathematical models that can predict the biological activity based on physicochemical properties. These models often consider descriptors such as dipole moment, molecular volume, partition coefficient (LogP), hydrogen bond donors and acceptors, and polar surface area (PSA). For example, a relationship has been observed between the oral absorption of a drug and its PSA, with lower PSA values (typically < 100 Ų) being associated with better oral activity and brain penetration. In some QSAR studies on naproxen derivatives, models have been generated that show a correlation between specific molecular descriptors and anti-inflammatory activity. sigmaaldrich.com

Table 2: Structure-Activity Relationship (SAR) of Naproxen

| Structural Feature | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Position of Naphthalene Substitution | Substitution at the 6th position is optimal. | Potency | |

| Nature of Substituent at 6th Position | Small lipophilic groups, particularly methoxy (CH3O), are most potent. | Potency | |

| Acetic vs. Propionic Acid Side Chain | Propionic acid derivatives are more active. | Enhanced Activity | |

| Carboxylic Acid Group | Essential for activity but contributes to GI toxicity. | Biological Activity and Side Effects | nih.gov |

| Stereochemistry | The (+)-S-enantiomer is more potent. | Potency |

In Vitro Biological Activity and Mechanistic Investigations of 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid and Its Research Analogs

Mechanisms of Action at the Molecular and Cellular Level

The primary mechanism of action for 2-(6-methoxy-2-naphthyl)propionic acid is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. drugs.comwikipedia.orgpatsnap.com

2-(6-methoxy-2-naphthyl)propionic acid is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgpatsnap.com The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins. nih.gov While the inhibition of COX-2 is responsible for the anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 isoform is associated with some of the gastrointestinal side effects observed with non-selective NSAIDs. patsnap.com Research into derivatives of 2-(6-methoxy-2-naphthyl)propionic acid has been undertaken to explore molecules with potentially altered selectivity and efficacy. For instance, certain derivatives with bulky substituents at position 5 of the naphthalene (B1677914) ring were found to be inactive against both COX-1 and COX-2, suggesting that steric hindrance at this position is detrimental to enzyme inhibition. dergipark.org.tr

| Compound | Target Enzyme | Inhibitory Activity/Potency |

|---|---|---|

| 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | COX-1 and COX-2 | Non-selective inhibitor with comparable IC50 values for both isoforms |

| 5-chloromethyl naproxene | COX-1 and COX-2 | Inactive in the concentration range of 0.1-10 µM |

| 2-(5-((carboxyethyl)-2-methyloxynaphthyl)-6-methoxy-2-naphthyl)propanoic acid | COX-1 and COX-2 | Inactive in the concentration range of 0.1-10 µM |

2-(6-methoxy-2-naphthyl)propionic acid possesses a chiral center, and its pharmacological activity is highly dependent on its stereochemistry. The (S)-enantiomer, known as (S)-naproxen, is the pharmacologically active form responsible for the anti-inflammatory effects through COX inhibition. The (R)-enantiomer is significantly less active. This stereoselectivity highlights the specific three-dimensional orientation required for effective binding to the active site of the cyclooxygenase enzymes.

Assessment of Anti-Inflammatory Effects in vitro

The anti-inflammatory properties of 2-(6-methoxy-2-naphthyl)propionic acid and its derivatives are primarily assessed in vitro by measuring the inhibition of prostaglandin (B15479496) production in cell-based assays. For example, studies on novel derivatives have evaluated their ability to suppress the release of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. researchgate.net Some novel cinnamic acid derivatives of naproxen (B1676952) have demonstrated more significant inhibition of NO production and lower cytotoxicity compared to the parent compound. researchgate.net Furthermore, certain amide prodrugs and other derivatives have shown significant anti-inflammatory activity in various in vitro models. dovepress.com

Evaluation of Antibacterial Activity in vitro

In addition to its well-documented anti-inflammatory properties, 2-(6-methoxy-2-naphthyl)propionic acid and its derivatives have been investigated for their antibacterial potential. nih.gov

The precise molecular mechanism underlying the antibacterial activity of 2-(6-methoxy-2-naphthyl)propionic acid is not yet fully elucidated. Current research has not provided direct evidence to suggest that its mode of action involves the inhibition of the bacterial fatty acid biosynthesis (FadI) pathway, which is a target for some other antimicrobial agents. mdpi.comnih.gov One study on nanoniosome-encapsulated naproxen proposed that its enhanced antimicrobial effect may be due to the fusion of the nanocarrier with the bacterial cell membrane, leading to the direct release of the drug into the cytoplasm. iums.ac.ir Further investigation is required to identify the specific bacterial targets of this compound.

In vitro studies have demonstrated that 2-(6-methoxy-2-naphthyl)propionic acid exhibits selective antibacterial activity. It has shown promising efficacy against Gram-positive bacteria but is largely ineffective against Gram-negative strains. dergipark.org.trdergipark.org.tr For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Enterococcus faecalis. dergipark.org.tr In contrast, no significant activity was observed against Escherichia coli and Klebsiella pneumoniae. dergipark.org.tr The development of derivatives has aimed to broaden this spectrum. Certain propane-amide derivatives of naproxen have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. dovepress.com

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | Staphylococcus aureus | 2 mg/mL |

| Enterococcus faecalis | 4 mg/mL | |

| Escherichia coli | No activity | |

| Klebsiella pneumoniae | No activity |

Investigation of Antifungal and Antimicrobial Properties in vitro

While direct studies on the antifungal and antimicrobial properties of 2-Methoxy-2-naphthalen-2-yl-propionic acid are not extensively available, research on structurally related compounds provides some insights. A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, synthesized from naproxenoyl chloride, were evaluated for their in vitro antibacterial and antifungal activities. Several of these derivatives demonstrated significant activity, in some instances comparable to the standard antibacterial agent Ampicillin and the antifungal agent Fluconazole researchgate.net. For example, certain propane-amide derivatives of naproxen showed good antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa researchgate.net.

Furthermore, studies on other naphthalene derivatives have also shown promise. For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) has demonstrated antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. mdpi.com This compound also exhibited synergistic effects when combined with Amphotericin B. mdpi.com Another related compound, 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), showed potent in vitro activity against multiple antibiotic-resistant Helicobacter pylori, with MIC values between 0.156–0.625 μg/mL. nih.gov

Anti-Proliferative Activity Studies in vitro on Cell Lines

The anti-proliferative potential of compounds structurally related to this compound has been a subject of investigation. For instance, various phenylaminoisoquinolinequinones, which share a core structural motif, were synthesized and tested against human-tumor derived cancer cell lines. researchgate.net The results indicated that the placement of the phenylamino (B1219803) group on the quinone nucleus significantly influenced the anti-proliferative activity. researchgate.net

Similarly, studies on other naphthalene-containing compounds have demonstrated their potential to inhibit cancer cell growth. For example, (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate (1-Naph-NMCB) and (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene (2-Naph-DNB) have shown in vitro anti-proliferative and pro-apoptotic activities against various cell lines. researchgate.net Research on novel oxiranyl-quinoxaline derivatives also revealed that some of these compounds exhibit good anti-proliferative activity against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov

Research into Other Potential Biological Activities (e.g., Anti-Parkinsonian, Anticonvulsant) in vitro

Investigations into other potential therapeutic applications of related compounds have been conducted. For instance, the well-known anti-inflammatory and analgesic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) have been extensively documented. nih.govnih.gov

In the realm of anticonvulsant activity, research has been conducted on compounds with different structural backbones. For example, two N-(2,6-dimethylphenyl)pyridinedicarboximides were synthesized and showed activity against maximal electroshock (MES) induced seizures in animal models. nih.gov Another study focused on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, with one derivative showing notable anticonvulsant effects in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

Regarding anti-Parkinsonian potential, in vitro studies have been performed on various substances. For example, the effect of 1-Piperidin Propionic Acid (1-PPA), an inhibitor of Protease-Activated Receptor-2 (PAR2), was evaluated in cultured human fibroblasts from Parkinson's patients, showing a decrease in amyloid aggregates and PAR2 expression. mdpi.com Other studies have explored the antioxidant potential of existing anti-Parkinsonian drugs and the neuroprotective effects of plant extracts in cellular models of Parkinson's disease. usp.brsemanticscholar.org

Comparative Studies of Enantiomers on Biological Activity

Applications of 2 Methoxy 2 Naphthalen 2 Yl Propionic Acid As a Chiral Auxiliary and Research Tool

Enantioresolution of Racemic Alcohols and Other Chiral Compounds

2-Methoxy-2-(naphthalen-2-yl)propionic acid has proven to be a highly effective chiral resolving agent, particularly for the separation of racemic alcohols. The methodology involves the reaction of the racemic alcohol with an enantiomerically pure form of 2-methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid, to form a mixture of diastereomeric esters. nih.govresearchgate.net These diastereomers, possessing different physical and chemical properties, can then be efficiently separated using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on a silica gel column. nih.govresearchgate.net

The effectiveness of this separation is often quantified by the separation factor (α), which is a measure of the relative retention times of the two diastereomers. For instance, the diastereomeric esters formed from racemic MαNP acid and (1R,3R,4S)-(−)-menthol exhibited an unusually large separation factor of α=1.83, indicating a very efficient separation. researchgate.net Following separation, the individual diastereomeric esters can be hydrolyzed or reduced to yield the enantiomerically pure alcohols and recover the chiral auxiliary. nih.gov This process allows for the isolation of both enantiomers of the original racemic alcohol in high purity.

The application of this method has been successfully demonstrated for a variety of racemic alcohols, including 2-alkanols and 1-octyn-3-ol. nih.gov The separated esters can be treated with reagents like lithium aluminum hydride (LiAlH₄) or potassium hydroxide (B78521) in ethanol (B145695) (KOH/EtOH) to release the enantiopure alcohols. nih.gov

Interactive Data Table: Enantioresolution of Alcohols with MαNP Acid

| Racemic Compound | Chiral Auxiliary Used | Separation Method | Outcome | Reference |

| 2-Alkanols | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | HPLC on silica gel | Separation of diastereomeric esters | nih.gov |

| 1-Octyn-3-ol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | HPLC on silica gel | Separation of diastereomeric esters | nih.gov |

| (±)-MαNP acid | (1R,3R,4S)-(−)-Menthol | HPLC on silica gel | Separation of diastereomeric esters (α=1.83) | researchgate.net |

Determination of Absolute Configurations by NMR Anisotropy Methods

A significant application of 2-methoxy-2-(naphthalen-2-yl)propionic acid is in the determination of the absolute configuration of chiral secondary alcohols using ¹H NMR spectroscopy. nih.govresearchgate.net This technique, known as the NMR anisotropy method, relies on the predictable shielding or deshielding effects of the naphthyl group in the diastereomeric esters on the protons of the alcohol moiety. researchgate.net

When the diastereomeric esters are analyzed by ¹H NMR, the chemical shifts (δ) of the protons in the alcohol portion of the molecule differ between the two diastereomers. The differences in these chemical shifts (Δδ = δ(R-ester) - δ(S-ester)) provide crucial information for assigning the absolute stereochemistry of the alcohol's chiral center. researchgate.net The large aromatic system of the naphthyl group in MαNP acid creates a strong anisotropic magnetic field, leading to significant and predictable chemical shift differences, making the assignment of configuration more reliable. researchgate.net

The magnitude of these chemical shift differences observed with MαNP esters is notably larger than those seen with more conventional chiral auxiliaries, such as Mosher's acid (MTPA) and Trost's acid (MPA). researchgate.net This enhanced effect makes 2-methoxy-2-(1-naphthyl)propionic acid a powerful tool for stereochemical assignments. researchgate.net The absolute configurations of the enantiomers of 2-methoxy-2-(2-naphthyl)propionic acid itself have been determined to be S for the (+)-enantiomer and R for the (-)-enantiomer using this ¹H NMR anisotropy method. researchgate.net

Preparation of Single-Enantiomer Biofunctional Molecules

The utility of 2-methoxy-2-(naphthalen-2-yl)propionic acid extends to the synthesis of enantiomerically pure bioactive molecules. Its role as a chiral resolving agent is instrumental in obtaining single enantiomers of compounds with specific biological functions, such as insect pheromones. researchgate.net

A notable example is the enantioresolution of 2-methyl-4-heptanol, a component of the aggregation pheromone of the West Indian sugarcane borer, Metamasius hemipterus. researchgate.net In this application, racemic 2-methyl-4-heptanol is reacted with enantiopure (S)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid). The resulting diastereomeric esters are then separated by HPLC. Subsequent solvolysis of the separated esters yields the individual (R)- and (S)-enantiomers of 2-methyl-4-heptanol and allows for the recovery of the (S)-MαNP acid. researchgate.net

This approach highlights the importance of MαNP acid as a non-racemizable chiral resolving agent and a valuable tool for the preparation of single-enantiomer biofunctional molecules. researchgate.net The ability to isolate specific enantiomers is crucial, as different enantiomers of a bioactive compound can have distinct or even opposing biological activities.

Development of Chemical Intermediates for Complex Organic Synthesis

While direct applications of 2-methoxy-2-naphthalen-2-yl-propionic acid as a complex intermediate are not extensively detailed in the provided search results, the synthesis and chemical manipulations of closely related structures, such as 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen), demonstrate the potential of this class of compounds to serve as valuable intermediates in organic synthesis. google.com

The synthesis of these naphthalenepropionic acids often involves multi-step sequences starting from simpler naphthalene (B1677914) derivatives. For example, the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid can start from 2-methoxynaphthalene (B124790), which undergoes a Friedel-Crafts acylation to introduce an acetyl group, forming 2-acetyl-6-methoxynaphthalene. google.comorgsyn.org This ketone can then be converted through a series of reactions into the final propionic acid derivative. google.com

The chemical handles present in this compound—the carboxylic acid, the methoxy (B1213986) group, and the aromatic naphthalene ring—offer multiple sites for further chemical modification. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or alcohols. The naphthalene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. These potential transformations make it a versatile building block for the construction of more complex molecular architectures.

Role in Pharmaceutical Research Beyond Direct Therapeutic Agents

Although the closely related compound 2-(6-methoxy-2-naphthyl)propionic acid, known as Naproxen (B1676952), is a well-known non-steroidal anti-inflammatory drug (NSAID), the focus here is on the role of such compounds in pharmaceutical research beyond their direct therapeutic applications. google.comnbinno.comchemicalbook.com In this context, this compound and its analogues serve as important tools and building blocks in the drug discovery and development process.

As a chiral auxiliary, it plays a crucial role in the preparation and stereochemical analysis of potential drug candidates. The ability to isolate and determine the absolute configuration of chiral molecules is fundamental in pharmaceutical research, as the pharmacological and toxicological properties of a drug are often highly dependent on its stereochemistry.